

# Characterization of Boc-Tyr(Bzl)-OH: A Spectroscopic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Boc-tyr(bzl)-OL

Cat. No.: B558042

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a crucial building block in peptide synthesis. The purity and structural integrity of this protected amino acid are paramount for the successful synthesis of peptides. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Presentation

The structural identity and purity of Boc-Tyr(Bzl)-OH are primarily confirmed through  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy. The following tables summarize the expected chemical shifts and absorption bands.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

$^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The following table presents the characteristic chemical shifts for Boc-Tyr(Bzl)-OH.<sup>[1]</sup> Note that chemical shifts can vary slightly depending on the solvent and concentration used.<sup>[1]</sup>

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Aromatic (Benzyl & Tyrosine)	6.90 - 7.42	m	9H
-NH (Amide)	~5.0	d	1H
-CH ( $\alpha$ -proton)	~4.58	m	1H
-CH <sub>2</sub> - (Benzyl)	5.02	s	2H
-CH <sub>2</sub> - ( $\beta$ -protons)	2.86 - 3.12	m	2H
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	1.42	s	9H

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

<sup>13</sup>C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in Boc-Tyr(Bzl)-OH.[\[1\]](#)

Carbon	Chemical Shift ( $\delta$ ) ppm
Carbonyl (Carboxylic Acid)	~174
Carbonyl (Boc)	~155
Aromatic (C-O)	~158
Aromatic (Benzyl C1)	~137
Aromatic	127 - 131
Quaternary (Boc)	~80
-CH ( $\alpha$ -carbon)	~56
-CH <sub>2</sub> - (Benzyl)	~70
-CH <sub>2</sub> - ( $\beta$ -carbon)	~37
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28

### Table 3: FT-IR Spectroscopic Data for Boc-Tyr(Bzl)-OH

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-Tyr(Bzl)-OH is typically acquired using a potassium bromide (KBr) pellet.<sup>[1]</sup>

Functional Group	Absorption Band (cm <sup>-1</sup> )
O-H Stretch (Carboxylic Acid)	3300 - 2500 (broad)
N-H Stretch (Amide)	~3400
C-H Stretch (Aromatic)	3100 - 3000
C-H Stretch (Aliphatic)	3000 - 2850
C=O Stretch (Carboxylic Acid)	~1720
C=O Stretch (Urethane)	~1690
C=C Stretch (Aromatic)	1600 - 1450
C-O Stretch	1250 - 1000

## Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 10-20 mg of purified Boc-Tyr(Bzl)-OH.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in a clean, dry vial.[\[1\]](#)[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[1\]](#)[\[2\]](#)

#### <sup>1</sup>H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.[\[1\]](#)[\[2\]](#)
- Pulse Program: Standard single-pulse sequence.[\[1\]](#)
- Number of Scans: 16-64 scans.[\[1\]](#)[\[2\]](#)
- Relaxation Delay: 1-2 seconds.[\[1\]](#)[\[2\]](#)
- Spectral Width: Appropriate for the chemical shift range of the compound.[\[1\]](#)
- Processing: Fourier transform, phase correction, and baseline correction.[\[1\]](#)[\[2\]](#)

#### <sup>13</sup>C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.[\[2\]](#)
- Pulse Program: Standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.[\[2\]](#)
- Relaxation Delay: 2 seconds.[\[2\]](#)

- Processing: Fourier transform, phase correction, and baseline correction.[2]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry Boc-Tyr(Bzl)-OH sample in an agate mortar.[1][3]
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[1][3]
- Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[1]
- Transfer the mixture to a pellet-forming die.[1][3]
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

FT-IR Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.[1]
- Mode: Transmittance.[1]
- Spectral Range: 4000-400  $\text{cm}^{-1}$ . [1]
- Resolution: 4  $\text{cm}^{-1}$ . [1]
- Number of Scans: 16-32 scans.[1]
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.[1]

## Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing fragile biomolecules like protected amino acids.[4]

#### Sample Preparation:

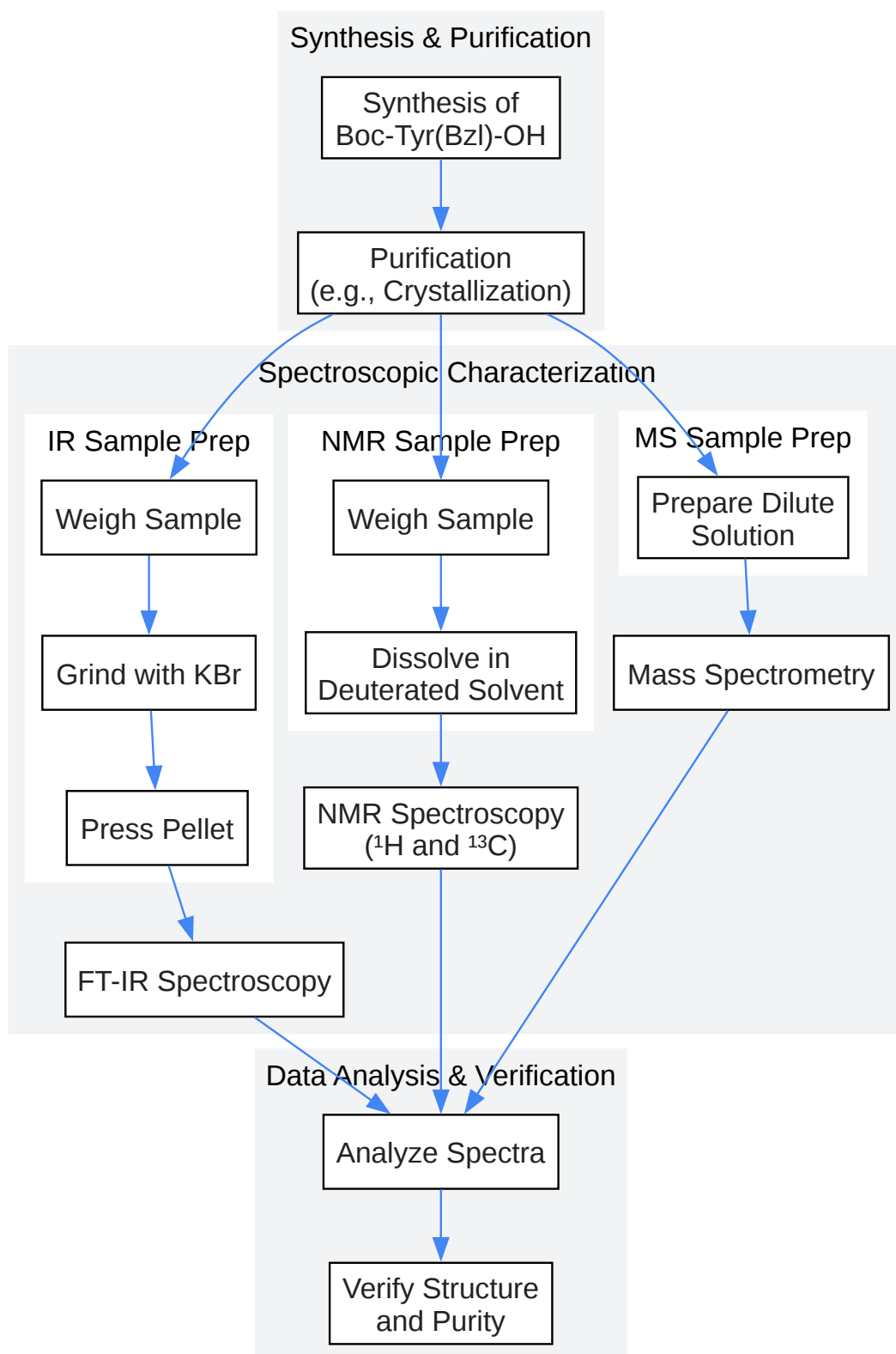
- Prepare a dilute solution of Boc-Tyr(Bzl)-OH in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

#### Data Acquisition (ESI-MS):

- Mass Spectrometer: An electrospray ionization mass spectrometer.
- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ( $[M+H]^+$ ) or other adducts like  $[M+Na]^+$ .
- Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump.
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio ( $m/z$ ) of the ions. For Boc-Tyr(Bzl)-OH (Molecular Weight: 371.43 g/mol), the expected protonated molecule would be at an  $m/z$  of approximately 372.44.<sup>[5]</sup> Further fragmentation (MS/MS) can be performed to confirm the structure by breaking the molecule into smaller, predictable fragments.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of Boc-Tyr(Bzl)-OH.



[Click to download full resolution via product page](#)

Workflow for the spectroscopic characterization of Boc-Tyr(Bzl)-OH.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. peptide.com [peptide.com]
- To cite this document: BenchChem. [Characterization of Boc-Tyr(Bzl)-OH: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558042#spectroscopic-data-for-boc-tyr-bzl-oh-characterization]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)